2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.14567842 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Research and Apoptosis Induction
A study by Dawson et al. (2007) investigated a molecule derived from adamantyl-substituted retinoids, examining its effects on cancer cell growth and angiogenesis. This molecule, related in structure to the one , was found to induce apoptosis and bind to the small heterodimer partner nuclear receptor, highlighting its potential as an anti-cancer agent. The study emphasized the molecule's apoptotic and antiproliferative activities across various cancer cell lines, including leukemia and breast, lung, and prostate cancer cells, thereby underlining the significance of adamantyl-substituted compounds in oncological research (Dawson et al., 2007).
Antimicrobial Evaluation
Research on pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to the target compound, has demonstrated antimicrobial properties. Jat et al. (2006) synthesized a series of these derivatives and evaluated their antibacterial and antifungal activities, showcasing the potential of such compounds in combating microbial infections (Jat et al., 2006).
Noncovalent Interactions and Crystallography
El-Emam et al. (2020) explored the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and quantum theory atoms-in-molecules (QTAIM) analysis. This study provides insights into the structural and electronic factors influencing the stability and properties of adamantane-containing compounds, contributing to a deeper understanding of their potential applications in material science and molecular engineering (El-Emam et al., 2020).
Synthesis and Methodology
In the realm of synthetic chemistry, studies have focused on developing efficient methods to synthesize isoindoline-dione derivatives and related structures. For example, microwave-catalyzed synthesis has been explored to improve the yield and reduce the reaction time for producing 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione, demonstrating the ongoing efforts to optimize the synthesis of complex molecules for various applications (Li Jin-jin, 2009).
Properties
IUPAC Name |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-28-16-4-3-15-18(19(16)29-2)21(27)25(20(15)26)22-24-17(11-30-22)23-8-12-5-13(9-23)7-14(6-12)10-23/h3-4,11-14H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPCHQZZSZDELU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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